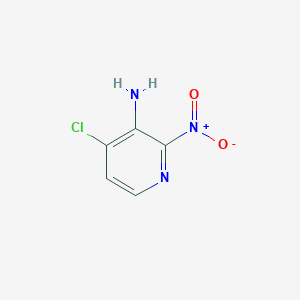
Ethyl ((ethoxymethoxy)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl((ethoxymethoxy)methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, an ethoxymethoxy group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl((ethoxymethoxy)methyl)carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods: Industrial production of carbamates, including ethyl((ethoxymethoxy)methyl)carbamate, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl((ethoxymethoxy)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions, especially nucleophilic substitutions, can replace the ethoxymethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl((ethoxymethoxy)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as its use as a prodrug, is ongoing.
Industry: It is utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of ethyl((ethoxymethoxy)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the formation of a carbamate-enzyme complex, which can alter the enzyme’s function .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison: Ethyl((ethoxymethoxy)methyl)carbamate is unique due to its ethoxymethoxy group, which imparts distinct chemical properties compared to other carbamates. This structural difference can influence its reactivity, solubility, and interaction with biological targets. For instance, the presence of the ethoxymethoxy group may enhance its solubility in organic solvents and affect its binding affinity to enzymes .
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
ethyl N-(ethoxymethoxymethyl)carbamate |
InChI |
InChI=1S/C7H15NO4/c1-3-10-6-11-5-8-7(9)12-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
GBKLZZMSZJNDNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOCNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)



![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)

![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)
